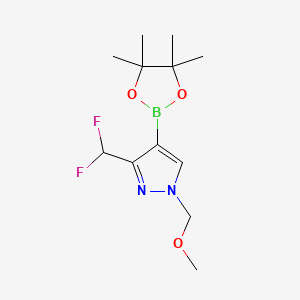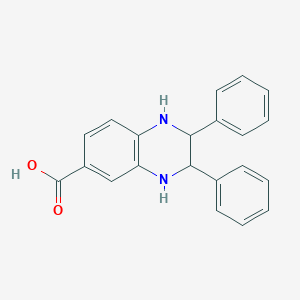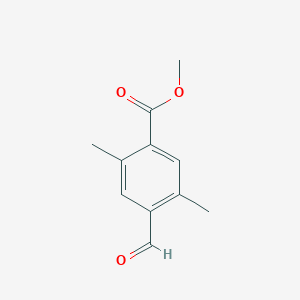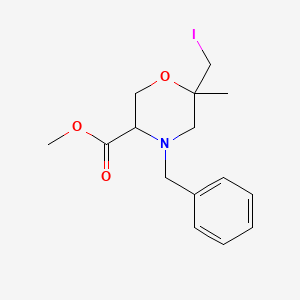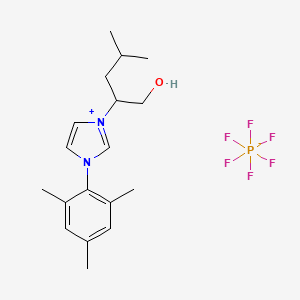
(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a mesityl group and an imidazolium core, making it a subject of interest for researchers in chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Imidazolium Core: This step involves the reaction of mesityl chloride with imidazole in the presence of a base such as potassium carbonate.
Introduction of the Hydroxyalkyl Side Chain: The hydroxyalkyl side chain is introduced via a nucleophilic substitution reaction, where the imidazolium core reacts with an appropriate alkyl halide.
Formation of the Hexafluorophosphate Salt: The final step involves the ion exchange reaction with hexafluorophosphoric acid to form the hexafluorophosphate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazolium core can be reduced to form imidazoline derivatives.
Substitution: The mesityl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of brominated or nitrated mesityl derivatives.
科学研究应用
(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of (S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) involves its interaction with specific molecular targets. The imidazolium core can interact with various enzymes and receptors, modulating their activity. The hydroxyalkyl side chain may enhance its solubility and bioavailability, allowing it to effectively reach its targets.
相似化合物的比较
Similar Compounds
- (S)-tert-Butyl (4-fluoro-1-hydroxy-4-methylpentan-2-yl)carbamate
- (S)-N-(1-Hydroxy-4-methylpentan-2-yl)benzamide
Uniqueness
(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) is unique due to its combination of a mesityl group and an imidazolium core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C18H27F6N2OP |
|---|---|
分子量 |
432.4 g/mol |
IUPAC 名称 |
4-methyl-2-[3-(2,4,6-trimethylphenyl)imidazol-1-ium-1-yl]pentan-1-ol;hexafluorophosphate |
InChI |
InChI=1S/C18H27N2O.F6P/c1-13(2)8-17(11-21)19-6-7-20(12-19)18-15(4)9-14(3)10-16(18)5;1-7(2,3,4,5)6/h6-7,9-10,12-13,17,21H,8,11H2,1-5H3;/q+1;-1 |
InChI 键 |
HTMFELRYWOLIDF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C(CC(C)C)CO)C.F[P-](F)(F)(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14778672.png)
![5,12-Diphenyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14778684.png)
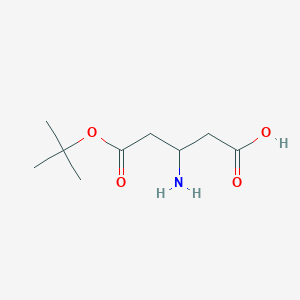
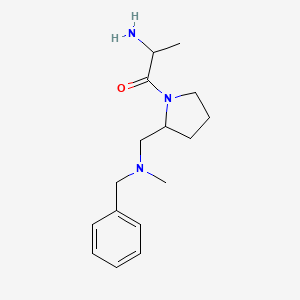
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14778698.png)
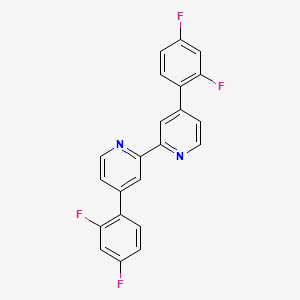
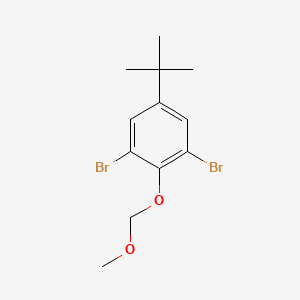
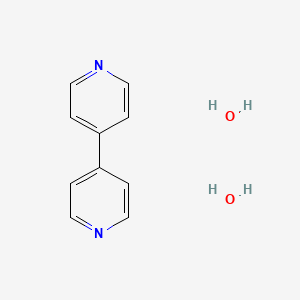
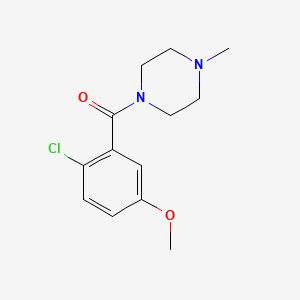
![3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one;pyridin-1-ium](/img/structure/B14778729.png)
